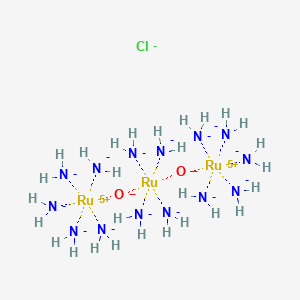
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride is a complex chemical compound with the molecular formula (NH3)14.O2Ru3Cl6. It is known for its unique structure, which includes three ruthenium atoms bridged by oxygen atoms and coordinated by ammonia and chloride ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride typically involves the reaction of ruthenium trichloride with ammonia in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{3 RuCl}_3 + \text{14 NH}_3 + \text{O}_2 \rightarrow \text{(NH}3\text{)}{14}\text{O}_2\text{Ru}_3\text{Cl}_6 ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ruthenium centers are further oxidized.
Reduction: This compound can also be reduced, leading to changes in the oxidation state of the ruthenium atoms.
Substitution: Ligand substitution reactions can occur, where ammonia or chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using ligands like phosphines or other amines under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state species .
Scientific Research Applications
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential therapeutic applications.
Industrial Applications: It is explored for use in industrial processes, such as the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride involves its ability to coordinate with various substrates through its ruthenium centers. The compound can facilitate electron transfer processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
- Hexaammineruthenium(III) chloride
- Tetraamminedichlororuthenium(III) chloride
- Ruthenium(III) chloride hydrate
Comparison: Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride is unique due to its trinuclear structure and the presence of bridging oxygen atoms. This structure imparts distinct electronic and catalytic properties compared to other ruthenium complexes. For example, Hexaammineruthenium(III) chloride has a simpler mononuclear structure, which affects its reactivity and applications .
Properties
Molecular Formula |
ClH28N14O2Ru3-9 |
|---|---|
Molecular Weight |
595.0 g/mol |
IUPAC Name |
azanide;oxygen(2-);ruthenium;ruthenium(5+);chloride |
InChI |
InChI=1S/ClH.14H2N.2O.3Ru/h1H;14*1H2;;;;;/q;14*-1;2*-2;;2*+5/p-1 |
InChI Key |
AQPPUBZLBVOJLP-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[O-2].[O-2].[Cl-].[Ru].[Ru+5].[Ru+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


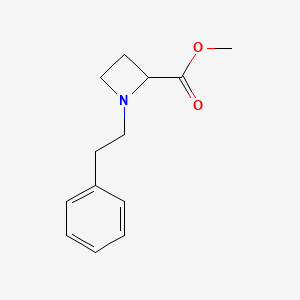
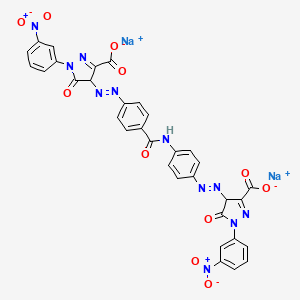
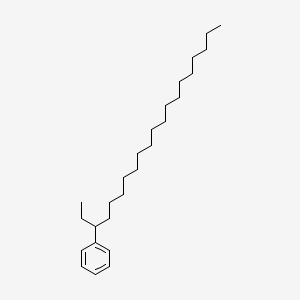
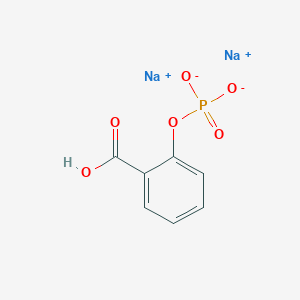
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

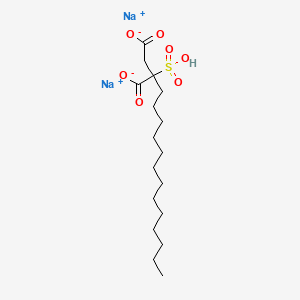
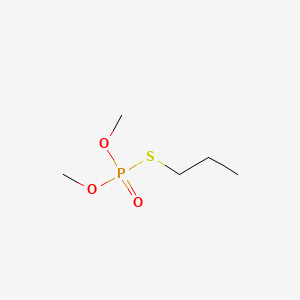
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)
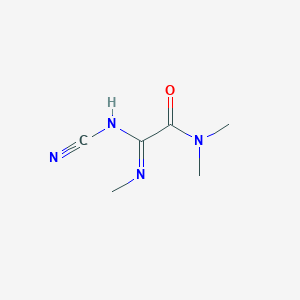
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)

